molecular formula C10H12N2 B3250354 N,1-Dimethyl-1H-indol-6-amine CAS No. 202807-73-6

N,1-Dimethyl-1H-indol-6-amine

Cat. No.: B3250354
CAS No.: 202807-73-6
M. Wt: 160.22 g/mol
InChI Key: UPOQSRSOENMVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-Dimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry

Mechanism of Action

The precise mechanism of action for N,1-Dimethyl-1H-indol-6-amine depends on its specific interactions with biological targets. It may bind to receptors, enzymes, or other biomolecules, influencing cellular processes. Further studies are needed to elucidate its exact mode of action .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling N,1-Dimethyl-1H-indol-6-amine should follow standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Specific hazards (e.g., toxicity, flammability) depend on the compound’s properties and intended use. Always consult safety data sheets and relevant literature .

Chemical Reactions Analysis

Types of Reactions: N,1-Dimethyl-1H-indol-6-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further modified for specific applications .

Comparison with Similar Compounds

Uniqueness: N,1-Dimethyl-1H-indol-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methylation enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,1-dimethylindol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-9-4-3-8-5-6-12(2)10(8)7-9/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOQSRSOENMVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Methyl-(1-methyl-1H-indol-6-yl)-amine was prepared from 6-amino indole in a manner similar to that described in Example 1 a. c) Methyl-(1-methyl-1H-indol-6-yl)-amine (50 mg, 0.33 mmole) was dissolved in methylene chloride (2 mL) and cooled to 0° C. Triethylamine (55 μl, 0.39 mmole) was added followed by benzylchloroformate (52 μL, 0.39 mmnole). The reaction was stirred at room temperature for 1 hr. The reaction mixture was washed with 0.1 N hydrochloric acid and the organic was dried over magnesium sulfate, filtered and concentrated. The product was purified by column chromatography in 25% ethyl acetate/hexane to give methyl-(1-methyl-1H-indol-6-yl)-carbamic acid benzyl ester (67 mg, 73%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
55 μL
Type
reactant
Reaction Step Three
Quantity
52 μL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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